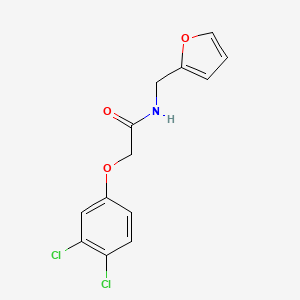![molecular formula C19H23FN2O3S B4924518 N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide CAS No. 5731-35-1](/img/structure/B4924518.png)
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide, commonly known as Compound X, is a small molecule inhibitor that has been widely used in scientific research. It has shown promising results in various studies and has the potential to be used in the development of new drugs. In
Mécanisme D'action
Compound X works by inhibiting the activity of a specific enzyme called fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are natural compounds that regulate various physiological processes. By inhibiting FAAH, Compound X increases the levels of endocannabinoids, which in turn leads to various physiological effects.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation, pain, and anxiety in animal models. In addition, it has also been shown to improve memory and cognitive function. However, the exact mechanisms behind these effects are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Compound X in lab experiments is its high potency and selectivity. It has been shown to be effective at very low concentrations, which makes it a useful tool for studying various biological processes. However, one of the limitations of using Compound X is its low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the use of Compound X in scientific research. One potential direction is the development of new drugs based on the structure of Compound X. Another potential direction is the investigation of its effects on other physiological processes, such as metabolism and immune function. In addition, further studies are needed to fully understand the mechanisms behind its various effects and to determine its potential as a therapeutic agent.
Méthodes De Synthèse
Compound X can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the synthesis of N~2~-[(4-fluorophenyl)sulfonyl]-N~1~-isobutylglycinamide, which is then reacted with 4-methylbenzoyl chloride to obtain Compound X. The overall yield of the synthesis process is around 30%.
Applications De Recherche Scientifique
Compound X has been extensively used in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth and proliferation of various cancer cells, including breast cancer, lung cancer, and prostate cancer. In addition, it has also been used in studies related to inflammation, pain, and neurological disorders.
Propriétés
IUPAC Name |
2-(N-(4-fluorophenyl)sulfonyl-4-methylanilino)-N-(2-methylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23FN2O3S/c1-14(2)12-21-19(23)13-22(17-8-4-15(3)5-9-17)26(24,25)18-10-6-16(20)7-11-18/h4-11,14H,12-13H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZWEXKGUZPKRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)NCC(C)C)S(=O)(=O)C2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90367371 |
Source


|
| Record name | STK069953 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methylphenyl)-N-(2-methylpropyl)glycinamide | |
CAS RN |
5731-35-1 |
Source


|
| Record name | STK069953 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90367371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4924438.png)
![2-[2-methoxy-5-(4-oxo-3-propyl-1,2,3,4-tetrahydro-2-quinazolinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4924442.png)
![11-(2-furyl)-3,3,8-trimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4924445.png)


![{2-methoxy-4-[(3-{2-[(4-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4924469.png)

![N-(3-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4924473.png)
![2-{[(3-cyano-4-ethyl-5-methyl-2-thienyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4924481.png)

![N-benzyl-N-[2-(4-benzyl-2,2-dimethyltetrahydro-2H-pyran-4-yl)ethyl]acetamide](/img/structure/B4924495.png)
![3-chloro-N-(2-methoxyethyl)-4-({1-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4924496.png)
![2-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4924517.png)
![methyl 4-{[3-({[4-(1H-pyrazol-5-yl)phenyl]amino}carbonyl)-1-piperidinyl]methyl}benzoate](/img/structure/B4924524.png)